(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one
Description
(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound featuring a piperidine ring substituted at position 2 with a dimethylaminomethyl group. The butan-1-one backbone contains an amino group at position 2 and a methyl group at position 3, contributing to its stereochemical complexity .
Properties
IUPAC Name |
(2S)-2-amino-1-[2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16-8-6-5-7-11(16)9-15(3)4/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSUZKNSTJAMPL-KIYNQFGBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCCC1CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the piperidine ring with a dimethylaminomethyl halide under basic conditions.
Attachment of the Amino and Methyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and producing therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of amino-substituted ketones with nitrogen-containing heterocyclic rings.
Structural and Molecular Properties
Table 1: Comparative Analysis of Structural Analogs
Key Structural Differences and Implications
Ring Size: Piperidine (6-membered ring): The target compound and analog feature a piperidine ring, which adopts a chair conformation. Pyrrolidine (5-membered ring): Analogs in , and 14 use pyrrolidine, which adopts an envelope conformation. This restricts substituent orientations, possibly affecting target selectivity .
Substituent Effects: Dimethylaminomethyl (Target Compound): The electron-donating dimethylamino group may enhance solubility via hydrogen bonding, while the methylene linker adds flexibility . Chloro (): The electronegative chlorine atom could participate in halogen bonding with biological targets, improving binding affinity .
Chirality : All compounds listed are chiral, with stereochemistry influencing interactions with enantioselective targets (e.g., enzymes or receptors). For example, the (S)-configuration in the target compound may dictate its pharmacological profile .
Biological Activity
(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one, commonly referred to as a precursor in the synthesis of tapentadol, has garnered attention for its significant biological activity, particularly in pain management. This compound exhibits unique structural characteristics that influence its pharmacological properties and interaction with various biological targets.
- Molecular Formula : C13H27N3O
- Molecular Weight : 241.37 g/mol
- CAS Number : 1354024-04-6
Role in Pain Management
The primary biological activity of this compound is its role as an intermediate in the synthesis of tapentadol , a dual-action analgesic. Tapentadol functions as a μ-opioid receptor agonist and norepinephrine reuptake inhibitor, providing effective pain relief while minimizing the risk of addiction associated with traditional opioids.
The compound interacts with opioid receptors in the central nervous system, modulating pain pathways. Research indicates that it binds effectively to these receptors, enhancing analgesic effects while potentially reducing adverse side effects common to other opioid medications. The piperidine ring's substitution pattern in this compound is crucial for its binding affinity and selectivity towards these receptors.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tapentadol | C14H17NO3 | μ-opioid receptor agonist; norepinephrine reuptake inhibitor |
| (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine | C16H26N2 | Different receptor interactions |
| (S)-2-Amino-3-methyl-N-(1-methylpiperidin-3-yl)butanamide | C12H25N3O | Similar amine functionality; potential for varied biological activity |
The distinct piperidine substitution enhances its pharmacological profile compared to these related compounds, making it particularly valuable in clinical applications aimed at pain management.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. These investigations typically assess its binding affinity to various receptors and its efficacy in pain relief.
Binding Affinity Studies
Research has shown that this compound exhibits a high binding affinity for μ-opioid receptors. This property is critical for its effectiveness as a precursor in tapentadol synthesis, which is designed to provide analgesic effects with a lower addiction potential than traditional opioids .
Environmental Impact and Synthesis Methods
The synthesis of this compound can be achieved through environmentally friendly methods. These methods often involve multi-step synthetic routes that utilize catalytic reactions and selective functionalization techniques. Such approaches not only enhance yield but also reduce waste, aligning with modern sustainable chemistry practices.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for producing (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one with high enantiopurity?
- Methodological Answer :
- Use asymmetric synthesis with chiral auxiliaries or catalysts during key steps (e.g., piperidine ring functionalization).
- Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous conditions to minimize racemization during amide bond formation .
- Monitor enantiopurity at each step via chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- LC-MS for molecular weight confirmation and impurity profiling.
- 1H/13C NMR to verify stereochemistry and functional groups (e.g., dimethylaminomethyl and ketone moieties).
- Elemental analysis to validate purity (>98%) and stoichiometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Follow first-aid measures for accidental exposure: rinse skin with water for 15 minutes, seek medical attention for eye contact .
- Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent degradation .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across in vitro assays be systematically addressed?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell type (e.g., HEK293 vs. CHO cells), receptor density, and incubation time.
- Use orthogonal assays : Compare binding affinity (e.g., radioligand displacement) with functional responses (e.g., cAMP or calcium flux assays).
- Reference chemokine research, where receptor specificity and assay design resolved contradictions in angiogenic effects .
Q. What computational approaches predict interactions between this compound and G protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to model binding to GPCRs like adrenergic or dopamine receptors.
- Validate predictions with mutagenesis studies targeting receptor binding pockets (e.g., residues in transmembrane domains).
- Compare results to known GPCR ligands, such as chemokine receptor antagonists .
Q. What experimental designs optimize metabolic stability studies in preclinical models?
- Methodological Answer :
- Use radiolabeled compound (e.g., 14C or 3H) in hepatocyte incubations to track metabolic pathways.
- Analyze metabolites via LC-MS/MS and compare with in silico predictions from tools like Meteor Nexus .
- Assess enzyme inhibition/induction using CYP450 isoform-specific assays (e.g., CYP3A4, CYP2D6) .
Q. How can researchers differentiate between on-target and off-target effects in cellular assays?
- Methodological Answer :
- Use knockout/knockdown models (e.g., CRISPR-Cas9) to silence the hypothesized target receptor.
- Employ biased signaling assays (e.g., β-arrestin recruitment vs. G protein activation) to dissect pathway-specific effects.
- Cross-validate with structural analogs lacking key functional groups (e.g., dimethylaminomethyl) .
Data Contradiction Analysis
- Example : Discrepancies in cytotoxicity data may arise from cell permeability differences . Address this by:
- Measuring intracellular compound levels via LC-MS/MS .
- Using PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate permeability with activity .
Key Experimental Design Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
